molecular formula C19H13FN2O3S B3017983 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 313954-86-8

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No.: B3017983
CAS No.: 313954-86-8
M. Wt: 368.38
InChI Key: QZJUGWNSGDVYBJ-UHFFFAOYSA-N
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Description

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of 2-fluoroaniline with a thioamide under acidic conditions. This intermediate is then coupled with a chromenone derivative under basic conditions to form the final product. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is unique due to its combination of fluorophenyl, thiazole, and chromenone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-16-8-4-5-11-9-12(18(23)25-17(11)16)15-10-26-19(22-15)21-14-7-3-2-6-13(14)20/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJUGWNSGDVYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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